molecular formula C5H3IN2O3 B15134978 3-iodo-5-nitro-3H-pyridin-2-one

3-iodo-5-nitro-3H-pyridin-2-one

Katalognummer: B15134978
Molekulargewicht: 265.99 g/mol
InChI-Schlüssel: OUSQYGYKJULNFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-5-nitro-3H-pyridin-2-one is a heterocyclic compound that contains both iodine and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-nitro-3H-pyridin-2-one typically involves the iodination of 5-nitro-3H-pyridin-2-one. One common method is the electrophilic aromatic substitution reaction where iodine is introduced into the pyridine ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar iodination techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-5-nitro-3H-pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products where the iodine atom is replaced by another functional group.

    Reduction: 3-Amino-5-nitro-3H-pyridin-2-one.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Wissenschaftliche Forschungsanwendungen

3-Iodo-5-nitro-3H-pyridin-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-iodo-5-nitro-3H-pyridin-2-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can participate in redox reactions, while the iodine atom can be involved in halogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Iodo-5-nitro-3H-pyridin-4-one: Similar structure but with the nitro group at a different position.

    3-Bromo-5-nitro-3H-pyridin-2-one: Bromine instead of iodine.

    3-Iodo-5-amino-3H-pyridin-2-one: Amino group instead of nitro.

Uniqueness

3-Iodo-5-nitro-3H-pyridin-2-one is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C5H3IN2O3

Molekulargewicht

265.99 g/mol

IUPAC-Name

3-iodo-5-nitro-3H-pyridin-2-one

InChI

InChI=1S/C5H3IN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2,4H

InChI-Schlüssel

OUSQYGYKJULNFX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=O)C1I)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.